Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of phenyl, dichloro, trifluoroethoxy, and difluoroacetate groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate typically involves the reaction of phenyl acetate with 2,2-dichloro-1,1,2-trifluoroethanol in the presence of a base. The reaction conditions often include the use of a polar solvent and a phase transfer catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)acetic acid, while reduction may produce phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl (2,2,2-trifluoroethoxy)acetate
- Phenyl (2,2-dichloroethoxy)acetate
- Phenyl (2,2-difluoroethoxy)acetate
Uniqueness
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate is unique due to the presence of both dichloro and trifluoroethoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
83865-21-8 |
---|---|
Molekularformel |
C10H5Cl2F5O3 |
Molekulargewicht |
339.04 g/mol |
IUPAC-Name |
phenyl 2-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H5Cl2F5O3/c11-9(12,15)10(16,17)20-8(13,14)7(18)19-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
YGKORGANFZFYAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C(OC(C(F)(Cl)Cl)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.